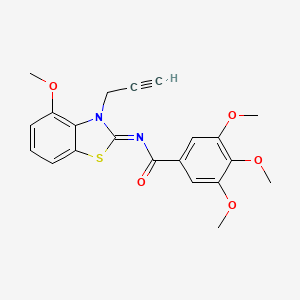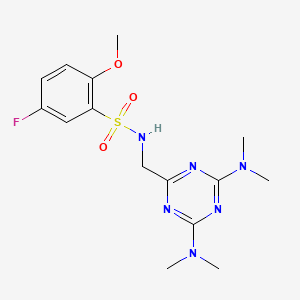![molecular formula C19H16F3NO5 B2361366 2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol CAS No. 903206-10-0](/img/structure/B2361366.png)
2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol, also known as DTT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Anticancer Therapeutics
Compounds with the tetrahydroquinoline (THQ) moiety, similar to the core structure of our compound of interest, have been identified as potential anticancer agents . They can act as NF-κB inhibitors, which are valuable in cancer drug research due to their role in cell proliferation and apoptosis .
Antibacterial and Antifungal Applications
Derivatives of THQ have shown potent antibacterial and antifungal properties . These compounds can be synthesized using green chemistry approaches and have the potential to contribute to the development of new antibiotics and antifungals, addressing the growing concern of antimicrobial resistance .
Anti-inflammatory Agents
The anti-inflammatory properties of THQ derivatives make them candidates for treating conditions involving inflammation. They could be particularly beneficial in brain disorders where neuroinflammation is a key factor in the disease’s pathogenesis .
Immunological Modulators
THQ-containing compounds can serve as immunological modulators . These substances can influence immune system activity, which is crucial for diseases where the immune response is compromised or overactive .
Metabolic Disease Treatment
Compounds with a THQ core are also being explored as treatments for metabolic diseases . They can act as retinoid nuclear modulators, which are important agents for managing metabolic and immunological disorders .
Neuroprotective Effects
The neuroprotective effects of THQ derivatives are of interest for conditions like Alzheimer’s and Parkinson’s disease. Their ability to modulate neuroinflammation could lead to new therapeutic strategies for these neurodegenerative disorders .
Propriétés
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO5/c1-25-11-5-6-12(13(24)9-11)17-16(18(23-28-17)19(20,21)22)10-4-7-14(26-2)15(8-10)27-3/h4-9,24H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQYCJIALXBRJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C(=NO2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B2361284.png)
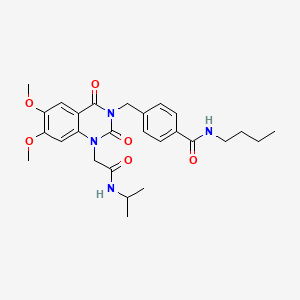
![6-ethyl 3-methyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2361286.png)
![2-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2361287.png)
![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2361289.png)
![(1H-indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2361290.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2361293.png)
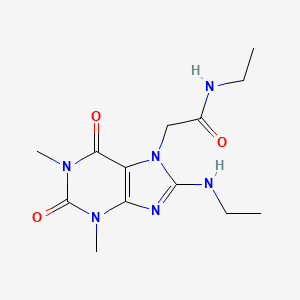
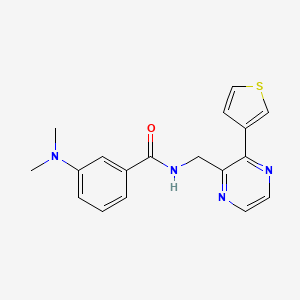
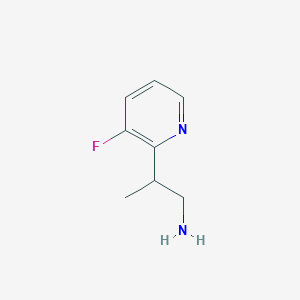
![4-fluoro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2361300.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2361303.png)
